4'-Nitrobenzanilide
Overview
Description
4'-Nitrobenzanilide is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, chemical reactions, and physical and chemical properties. The compound is related to other nitro-substituted aromatic compounds and has been of interest due to its potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 4'-nitrobenzanilide derivatives has been explored through the formation of triorganotin(IV) complexes. These complexes were synthesized using microwave irradiation, which is an eco-friendly method that enhances reaction rates and yields. The process involved the use of 4'-nitrobenzanilide semicarbazone and thiosemicarbazone as ligands, and the resulting complexes were characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of related compounds, such as 4-Methoxy-N-(nitrobenzylidene)-aniline, has been investigated using density functional theory (DFT) calculations. These studies provide insights into the geometry, vibrational frequencies, and hydrogen bonding interactions of the molecules. The analysis of non-bonded interactions, such as intermolecular and intramolecular hydrogen bonding, is crucial for understanding the stability and reactivity of these compounds .
Chemical Reactions Analysis
Chemical reactions involving nitrobenzanilide derivatives include sigma-adduct formation and oxidative substitution. For instance, the reactions of hydroxide ions with 4-nitrobenzofurazan derivatives lead to anionic sigma-adducts, which can undergo further oxidation or nucleophilic displacement depending on the substituents present in the molecule. These reactions have been studied using NMR and UV-visible spectroscopies, providing kinetic and equilibrium data .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4'-nitrobenzanilide and its derivatives are influenced by their molecular structure and the nature of their substituents. The triorganotin(IV) complexes of 4'-nitrobenzanilide semicarbazone and thiosemicarbazone, for example, exhibit antimicrobial and antispermatogenic activities. These biological properties were assessed through in vitro testing against pathogenic fungi and bacteria, as well as through studies on the effects of long-term ingestion on male rats' fertility and reproductive organ weights .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial and Antispermatogenic Activities : A study by Chaudhary et al. (2009) discussed the synthesis of triorganotin(IV) complexes with 4'-nitrobenzanilide semicarbazone and thiosemicarbazone. These complexes showed significant in vitro antimicrobial activity against pathogenic fungi and bacteria.
Anticancer Potential
- Anticancer Agents : Hu et al. (2008) found that thiobenzanilides, closely related to nitrobenzanilides, demonstrated notable anticancer effects on human melanoma A375 cells, inducing apoptosis and cell cycle arrest (Hu et al., 2008).
Analytical Chemistry Applications
- Enhanced Detection of Estrogens : Higashi et al. (2006) described a method using derivatization with 4-nitrobenzenesulfonyl chloride, a compound related to 4'-nitrobenzanilide, to improve the detection of estrogens in biological fluids (Higashi et al., 2006).
Environmental Applications
- Nitrobenzene Reduction in Wastewater : Mantha et al. (2001) researched the reduction of nitrobenzene, closely associated with nitrobenzanilides, in wastewater using zerovalent iron, highlighting its potential in environmental remediation (Mantha et al., 2001).
- Removal of Nitro Compounds from Water : Mahmoud et al. (2016) developed an efficient nanosorbent for removing nitro compounds, such as 4-nitroaniline, from water, which is relevant to the removal of derivatives like 4'-nitrobenzanilide (Mahmoud et al., 2016).
Pharmaceutical Research
- Anticonvulsant Activity : Poupaert et al. (1995) investigated N-phenylphthalimide derivatives, closely related to nitrobenzanilides, for their anticonvulsant properties, indicating potential pharmaceutical applications (Poupaert et al., 1995).
Toxicity and Biodegradation Studies
- Biodegradation of Nitro Compounds : Khalid et al. (2009) explored the biodegradation of 4-nitroaniline, a compound similar to 4'-nitrobenzanilide, showing the potential of bacterial cultures in removing toxic intermediates from dye-contaminated wastewater (Khalid et al., 2009).
Safety And Hazards
4’-Nitrobenzanilide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
N-(4-nitrophenyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(10-4-2-1-3-5-10)14-11-6-8-12(9-7-11)15(17)18/h1-9H,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGQGZYFQSCZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187554 | |
Record name | 4'-Nitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201415 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4'-Nitrobenzanilide | |
CAS RN |
3393-96-2 | |
Record name | N-(4-Nitrophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3393-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Nitrobenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003393962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4'-Nitrobenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Nitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-nitrobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4'-Nitrobenzanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVS8N4KV2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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